4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine
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Overview
Description
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine is an organic compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.21 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl group attached to a morpholine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: The major product is 4-((4-carboxy-2-methylphenyl)sulfonyl)morpholine.
Reduction: The major product is 4-((4-bromo-2-methylphenyl)sulfide)morpholine.
Scientific Research Applications
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The morpholine ring provides stability and enhances its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine
- 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine
Uniqueness
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the morpholine ring also distinguishes it from other similar compounds, providing unique properties in terms of stability and solubility .
Biological Activity
4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural components, including a brominated aromatic moiety and a sulfonyl group, which contribute to its pharmacological potential.
- Chemical Formula : C11H14BrNO2S
- Molecular Weight : 288.20 g/mol
- CAS Number : 1279032-06-2
- Solubility : Soluble in DMSO, with specific preparation guidelines for stock solutions .
Antimicrobial Activity
Research indicates that morpholine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various morpholine derivatives found that compounds with similar structures displayed effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial activity .
Enzyme Inhibition
Morpholine derivatives are recognized for their ability to inhibit key enzymes involved in various biological processes. Specifically, they have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR . This suggests potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity and Safety Profile
In vitro studies assessing the cytotoxicity of morpholine derivatives revealed that many exhibit low toxicity profiles. For instance, compounds similar to this compound demonstrated hemolytic activity percentages ranging from 3.23% to 15.22%, significantly lower than the control substance Triton X-100 . This favorable safety profile enhances the viability of these compounds for therapeutic development.
Case Study 1: Antimicrobial Efficacy
A comparative study examined the antimicrobial efficacy of various morpholine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with a sulfonamide group exhibited superior activity compared to those without, highlighting the importance of this functional group in enhancing antimicrobial potency .
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining morpholine derivatives with established antibiotics like ciprofloxacin. The study found that co-administration significantly reduced MIC values, suggesting that these compounds could be used to enhance the efficacy of existing antimicrobial agents .
Properties
IUPAC Name |
4-(4-bromo-2-methylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMSKGSZWULGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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